molecular formula C21H23FN2O3 B11155505 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11155505
M. Wt: 370.4 g/mol
InChI Key: BHSGCWRJJWQSLY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.

    Introduction of the Fluoroindole Moiety: The next step involves the synthesis of the 5-fluoro-1H-indole derivative, which is then coupled with the previously formed intermediate.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoroindole moiety, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Fluoro-1H-indol-3-yl)ethanaminium: Shares the fluoroindole moiety but differs in the overall structure and functional groups.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Similar indole-based structure but with different functional groups and applications.

Uniqueness

3-(3,4-Dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is unique due to its combination of the dimethoxyphenyl and fluoroindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C21H23FN2O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H23FN2O3/c1-26-19-7-3-14(11-20(19)27-2)4-8-21(25)23-10-9-15-13-24-18-6-5-16(22)12-17(15)18/h3,5-7,11-13,24H,4,8-10H2,1-2H3,(H,23,25)

InChI Key

BHSGCWRJJWQSLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)F)OC

Origin of Product

United States

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